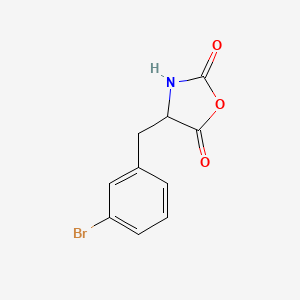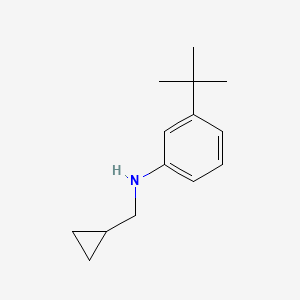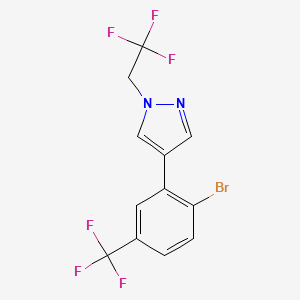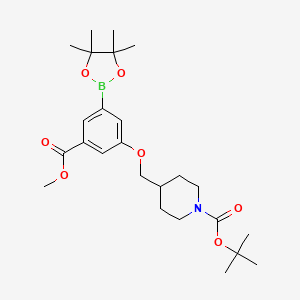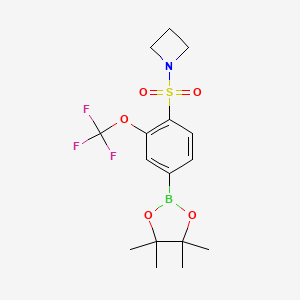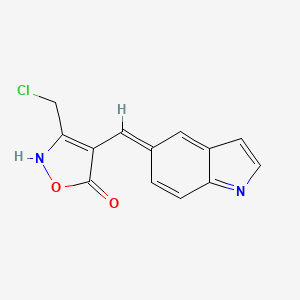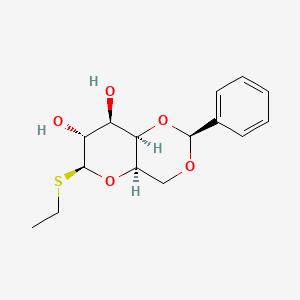
Ethyl 4,6-O-benzylidene-b-D-thiogalactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4,6-O-benzylidene-b-D-thiogalactopyranoside is a synthetic carbohydrate derivative commonly used in proteomics research. It has the molecular formula C15H20O5S and a molecular weight of 312.38 . This compound is known for its role as a building block in oligosaccharide synthesis and its applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4,6-O-benzylidene-b-D-thiogalactopyranoside is synthesized from benzaldehyde and ethyl-beta-D-thiogalactopyranoside . The reaction involves the formation of a benzylidene acetal, which is a common protective group in carbohydrate chemistry. The purification of the product can be achieved by crystallization or precipitation without the need for chromatographic separation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques used in the production of carbohydrate derivatives. These methods ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4,6-O-benzylidene-b-D-thiogalactopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where functional groups in the compound are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiogalactopyranosides.
Wissenschaftliche Forschungsanwendungen
Ethyl 4,6-O-benzylidene-b-D-thiogalactopyranoside has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and oligosaccharides.
Biology: The compound is utilized in studies involving carbohydrate-protein interactions and glycosylation processes.
Medicine: Research involving this compound contributes to the understanding of glycosylation in disease mechanisms and the development of glycosylated drugs.
Industry: It is used in the production of glycosylated compounds for various industrial applications, including pharmaceuticals and biotechnology.
Wirkmechanismus
The mechanism of action of Ethyl 4,6-O-benzylidene-b-D-thiogalactopyranoside involves its role as a glycosyl donor in glycosylation reactions. The compound interacts with specific enzymes and molecular targets to facilitate the transfer of glycosyl groups to acceptor molecules. This process is crucial in the synthesis of glycosylated compounds and the study of carbohydrate-related biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-β-D-thiogalactopyranoside: Another thioglycoside used in glycosylation reactions.
Benzyl 4,6-O-benzylidene-1-thio-β-D-galactopyranoside: A similar compound with a benzyl group instead of an ethyl group.
Uniqueness
Ethyl 4,6-O-benzylidene-b-D-thiogalactopyranoside is unique due to its specific structure, which provides distinct reactivity and selectivity in glycosylation reactions. Its benzylidene acetal protective group offers stability and ease of removal, making it a valuable tool in synthetic carbohydrate chemistry .
Eigenschaften
Molekularformel |
C15H20O5S |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(2S,4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C15H20O5S/c1-2-21-15-12(17)11(16)13-10(19-15)8-18-14(20-13)9-6-4-3-5-7-9/h3-7,10-17H,2,8H2,1H3/t10-,11-,12-,13+,14+,15+/m1/s1 |
InChI-Schlüssel |
QOMMDHDGIYADCQ-JNWWKETESA-N |
Isomerische SMILES |
CCS[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)CO[C@@H](O2)C3=CC=CC=C3)O)O |
Kanonische SMILES |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




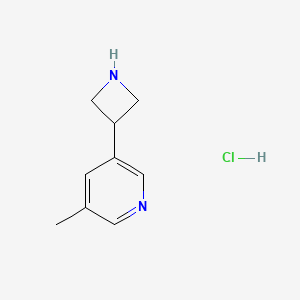
![3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid](/img/structure/B13715009.png)

![6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13715015.png)
![N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13715023.png)
